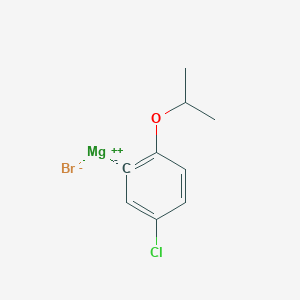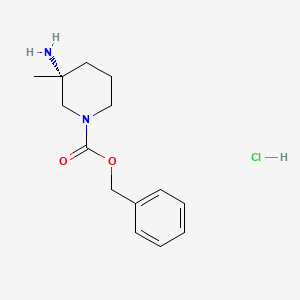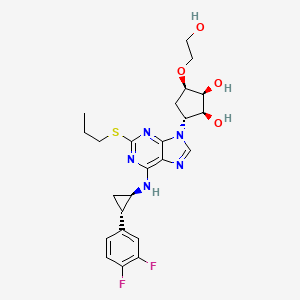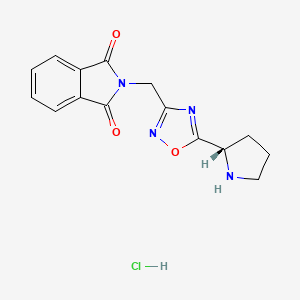
(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a synthetic organic compound. It features a complex structure with multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and an isoindoline-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-dione core, followed by the introduction of the oxadiazole ring and the pyrrolidine substituent. Common reagents and conditions include:
Formation of Isoindoline-Dione Core: This step may involve the cyclization of phthalic anhydride with an amine.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative.
Pyrrolidine Substitution: The pyrrolidine ring can be introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be studied for its potential as a drug candidate or as a tool in biochemical research.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- ®-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- 2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
Uniqueness
The uniqueness of (S)-2-((5-(pyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride lies in its specific stereochemistry and the presence of multiple functional groups. This combination can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H15ClN4O3 |
|---|---|
Peso molecular |
334.76 g/mol |
Nombre IUPAC |
2-[[5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H14N4O3.ClH/c20-14-9-4-1-2-5-10(9)15(21)19(14)8-12-17-13(22-18-12)11-6-3-7-16-11;/h1-2,4-5,11,16H,3,6-8H2;1H/t11-;/m0./s1 |
Clave InChI |
RJQUDFQEFQXYDO-MERQFXBCSA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
SMILES canónico |
C1CC(NC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
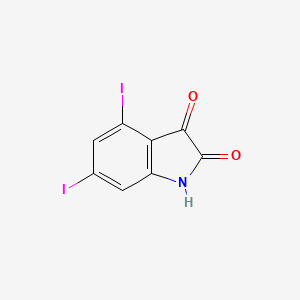
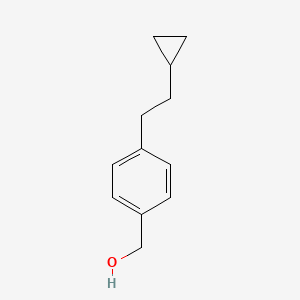
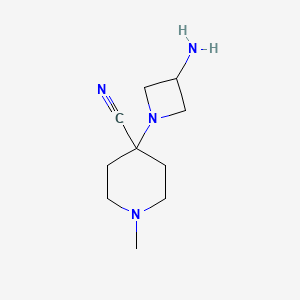
![Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)
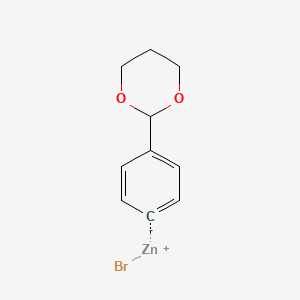
![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)
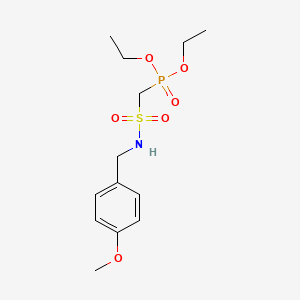
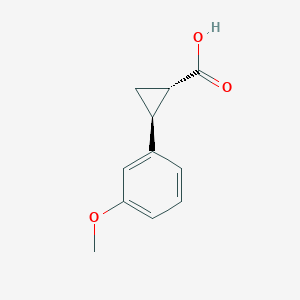
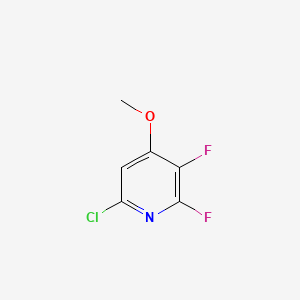
![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
